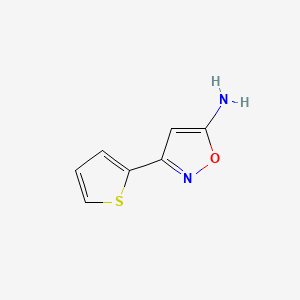

3-(Thiophen-2-yl)isoxazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-2-yl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTCNNQAVDHZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiophen 2 Yl Isoxazol 5 Amine and Its Analogues

Established Synthetic Pathways for Isoxazole-Thiophene Hybrid Systems

Traditional synthetic routes to isoxazole-thiophene scaffolds are primarily centered around the formation of the isoxazole (B147169) ring from precursors that may or may not already contain the thiophene (B33073) moiety. Key strategies include cycloaddition, multi-component, and condensation reactions.

The 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of the isoxazole ring. nih.govrsc.org This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with a dipolarophile, such as an alkyne or alkene, to form the five-membered heterocyclic ring. nih.govrsc.org For isoxazole-thiophene hybrids, this can be achieved by using a thiophene-containing alkyne or by generating a nitrile oxide from a thiophene-based aldoxime. nih.gov

Several methods exist for generating the crucial nitrile oxide intermediate, including the dehydrohalogenation of hydroximoyl chlorides and the oxidation of aldoximes. nih.gov Copper(I)-catalyzed cycloadditions, a hallmark of "click chemistry," are highly effective for this transformation, offering high regioselectivity and reliability for creating 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.govorganic-chemistry.org For instance, substrates containing a thiophene group have been shown to react smoothly under these conditions to provide the corresponding bicyclic isoxazole derivatives in good yields. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is another powerful strategy, where the alkyne and the nitrile oxide precursor are part of the same molecule, leading to the simultaneous formation of two rings. nih.govmdpi.com

Table 1: Examples of Cycloaddition Reactions in Isoxazole Synthesis

| Reaction Type | Dipole Precursor | Dipolarophile | Catalyst/Reagents | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Aldoximes | Terminal Alkynes | Copper(I) | Regioselective, one-pot procedure. | nih.govorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Hydroximoyl Chlorides | Terminal Alkynes | Base (e.g., Triethylamine) | In situ generation of nitrile oxide. | organic-chemistry.org |

| Intramolecular Cycloaddition | Alkyne-tethered Aldoxime | (Internal) | Hypervalent Iodine Reagents | Forms fused isoxazole systems efficiently. | mdpi.com |

| 1,3-Dipolar Cycloaddition | Thiophenylamidosulfonyl styrenes | Dichlorocarbene/NaN3 | Phase Transfer Catalyst | Synthesis of isoxazoles with thiophene and sulfonamide linkages. | nih.gov |

To produce isoxazole-thiophene analogues, thiophene-2-carbaldehyde (B41791) can be employed as the aldehyde component. For example, a three-component reaction of an aldehyde (like thiophene-2-carbaldehyde), hydroxylamine (B1172632) hydrochloride, and a β-keto ester can yield 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com Similarly, novel 5-amino-isoxazole-4-carbonitriles have been synthesized through the MCR of various aldehydes, malononitrile, and hydroxylamine hydrochloride. nih.gov These reactions can be catalyzed by a range of catalysts, from simple bases like sodium acetate (B1210297) to more complex organocatalysts. researchgate.net

Table 2: Multi-component Reactions for Isoxazole-Thiophene Analogues

| Aldehyde Component | Other Reactants | Catalyst | Solvent | Product Type | Reference(s) |

| Thiophene-2-carboxaldehyde | Ethyl acetoacetate, Hydroxylamine hydrochloride | Amine-functionalized cellulose (B213188) | Water | 3-Methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one | mdpi.com |

| Aryl/Heteroaryl Aldehydes | Malononitrile, Hydroxylamine hydrochloride | K2CO3/Glycerol | Glycerol | 5-Amino-isoxazole-4-carbonitriles | nih.gov |

| Substituted Aldehydes | Methyl acetoacetate, Hydroxylamine hydrochloride | Fruit Juices (e.g., Cocos nucifera L. juice) | Fruit Juice | Substituted isoxazoles | nih.govresearchgate.net |

| Aromatic Aldehydes | Ethylacetoacetate, Hydroxylamine hydrochloride | Tartaric acid | Water | 3,4-disubstituted isoxazolones | researchgate.net |

Condensation reactions provide another fundamental route to isoxazole-thiophene structures. The Hinsberg thiophene synthesis, an application of the Stobbe condensation, allows for the creation of the thiophene ring itself from a thiodiacetate ester and a 1,2-dicarbonyl compound. youtube.com More commonly for isoxazole-thiophene hybrids, condensation is used to form the isoxazole ring.

A classic method involves the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine. nih.gov Another significant approach is the Knoevenagel condensation, which can be followed by further reactions to build complex heterocyclic systems. For instance, a one-pot synthesis of functionalized isoxazole-thiolane hybrids has been reported, initiated by a Knoevenagel condensation between aldehydes and 3,5-dimethyl-4-nitroisoxazole. rsc.org The condensation of aldehydes, including thiophene-2-carbaldehyde, with primary nitro compounds under basic conditions can also lead to the formation of isoxazole derivatives. rsc.org

Green Chemistry Approaches in the Synthesis of Isoxazole-Thiophene Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.govresearchgate.net This involves the development of sustainable catalysts and the use of environmentally safe solvents or solvent-free conditions. nih.gov

The development of efficient and recyclable catalysts is a key focus of green synthetic chemistry. For isoxazole synthesis, a variety of sustainable catalysts have been explored. These include biodegradable organocatalysts like tartaric acid, which can be used in water at room temperature. researchgate.net

Solid-supported catalysts, such as amine-functionalized cellulose and g-C3N4·OH nanocomposites, offer high efficiency and excellent recyclability, often for reactions conducted in aqueous media. mdpi.compreprints.orgnih.gov For example, amine-functionalized cellulose has been used to catalyze the three-component synthesis of isoxazol-5(4H)-one derivatives in water with high yields. mdpi.compreprints.org Similarly, a g-C3N4·OH nanocomposite has been shown to be a highly efficient and reusable catalyst for preparing isoxazol-5-ones. nih.gov Ionic liquids have also been employed as recyclable catalytic media for the synthesis of isoxazole derivatives. nih.govscielo.br The use of metal-free catalytic systems is another important green strategy, avoiding the costs and toxicity associated with metal catalysts. nih.govrsc.org

Table 3: Examples of Sustainable Catalysts in Isoxazole Synthesis

| Catalyst | Reaction Type | Solvent | Key Advantages | Reference(s) |

| Amine-functionalized cellulose | Three-component reaction | Water | Reusable, biodegradable support, high yields at room temperature. | mdpi.compreprints.org |

| g-C3N4·OH nanocomposite | Multi-component reaction | Water | Highly efficient, recyclable over multiple cycles. | nih.gov |

| Tartaric acid | Multi-component reaction | Water | Biodegradable, inexpensive organocatalyst. | researchgate.net |

| Ionic Liquids (e.g., [BMIM]X) | Condensation reaction | Ionic Liquid | Recyclable solvent/catalyst, excellent yields. | nih.govscielo.br |

| Fruit Juices | Multi-component reaction | Fruit Juice | Natural, eco-friendly, and readily available acidic catalyst. | nih.govresearchgate.net |

Replacing volatile and hazardous organic solvents with greener alternatives is a fundamental principle of sustainable chemistry. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability, and numerous syntheses of isoxazole derivatives have been successfully performed in aqueous media, sometimes without any added catalyst. researchgate.netmdpi.com

Other green approaches include the use of deep eutectic solvents (DES), which are biodegradable and can be recycled. nih.gov Synthesis under solvent-free conditions, often aided by microwave irradiation or ball-milling (mechanochemistry), represents another significant advancement. nih.govnih.gov Microwave-assisted synthesis can dramatically reduce reaction times and increase yields compared to conventional heating. nih.govresearchgate.net Ultrasound irradiation is another energy-efficient technique that accelerates reactions, often allowing them to proceed under milder conditions and in shorter times, aligning with green chemistry goals. nih.govpreprints.orgpreprints.org

Table 4: Green Solvents and Conditions in Isoxazole Synthesis

| Method/Solvent | Reaction Type | Key Features | Reference(s) |

| Water | Multi-component/Condensation | Inexpensive, non-toxic; reactions often proceed at room temperature. | researchgate.netnih.govmdpi.com |

| Ultrasound Irradiation | Multi-component/Cycloaddition | Reduced reaction times, high efficiency, milder conditions. | nih.govpreprints.orgpreprints.org |

| Microwave Irradiation | Cyclocondensation | Rapid heating, shorter reaction times, improved yields. | nih.govresearchgate.net |

| Ball-Milling (Mechanochemistry) | 1,3-Dipolar Cycloaddition | Solvent-free conditions, simplified work-up, scalable. | nih.gov |

| Deep Eutectic Solvents (DES) | Three-component reaction | Environmentally benign, recyclable alternative to organic solvents. | nih.gov |

Compound List

Derivatization Strategies for Structural Modification of 3-(Thiophen-2-yl)isoxazol-5-amine

The structural framework of this compound presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. The primary locations for derivatization include the exocyclic amino group at the 5-position of the isoxazole ring, the thiophene ring, and to a lesser extent, the isoxazole ring itself. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity and material characteristics.

Functionalization of the Amino Group

The amino group at the 5-position of the isoxazole ring is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines. These modifications are crucial for introducing a wide range of functional groups and for creating libraries of analogues for biological screening.

Acylation: The amino group of this compound can be readily acylated to form the corresponding amides. This is a common strategy to introduce a variety of substituents and to modulate the electronic properties of the amino group. The reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base. For instance, reaction with substituted benzoyl chlorides can yield a series of N-benzoyl derivatives. This approach has been utilized in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a substituted thiophen-2-amine was acylated with a nicotinoyl chloride derivative under basic conditions. mdpi.com Similarly, the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides has been reported as a key step in the synthesis of quinazoline-4-thiones. nih.gov

Sulfonylation: The synthesis of sulfonamide derivatives is another important functionalization of the amino group. Sulfonamides are a well-established pharmacophore in medicinal chemistry. The reaction of this compound with various sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, would be expected to yield the corresponding sulfonamides. researchgate.netekb.eg The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a widely used method. researchgate.netimpactfactor.org This strategy has been applied to a variety of heterocyclic amines to generate compounds with diverse biological activities. nih.gov For example, new sulfonamide derivatives containing coumarin (B35378) moieties have been synthesized from 2-chloroacetamide (B119443) derivatives and various coumarins. nih.gov

Below is a table summarizing potential acylation and sulfonylation reactions on the amino group of this compound based on analogous reactions.

| Reagent | Reaction Type | Product Class |

| Benzoyl chloride | Acylation | N-Benzoyl-3-(thiophen-2-yl)isoxazol-5-amine |

| Acetic anhydride (B1165640) | Acylation | N-Acetyl-3-(thiophen-2-yl)isoxazol-5-amine |

| Benzenesulfonyl chloride | Sulfonylation | N-(3-(Thiophen-2-yl)isoxazol-5-yl)benzenesulfonamide |

| Methanesulfonyl chloride | Sulfonylation | N-(3-(Thiophen-2-yl)isoxazol-5-yl)methanesulfonamide |

Modifications on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, offering another avenue for structural diversification. The position of substitution on the thiophene ring is influenced by the directing effect of the isoxazole moiety and the sulfur atom.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govthieme-connect.deijpcbs.comorganic-chemistry.orgwikipedia.org Applying this reaction to this compound, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), would likely introduce a formyl group onto the thiophene ring, predominantly at the 5-position. nih.govthieme-connect.de This formyl group can then serve as a versatile handle for further transformations, such as conversion to carboxylic acids, alcohols, or imines.

Halogenation: Direct halogenation of the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The resulting bromo-derivative can then be utilized in cross-coupling reactions.

Nitration: The nitration of thiophenes can be achieved with mild nitrating agents to avoid degradation of the ring. stackexchange.com A mixture of nitric acid and acetic anhydride is often used for the nitration of thiophene. stackexchange.com For this compound, this reaction would likely introduce a nitro group onto the thiophene ring. The classic concentrated nitric acid and sulfuric acid mixture is generally too harsh for thiophenes. stackexchange.com Nitration of benzo[b]thiophen-2-carboxylic acid has been shown to result in substitution at various positions of the benzene (B151609) ring. rsc.org

Suzuki-Miyaura Cross-Coupling: The halogenated derivatives of this compound can serve as precursors for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the thiophene ring, significantly expanding the chemical space of the scaffold. For example, the Suzuki-Miyaura coupling of 2,5-dibromothiophene (B18171) has been used to synthesize 2,5-diisopropenylthiophene. nih.gov

The following table outlines potential modifications on the thiophene ring.

| Reaction | Reagent(s) | Potential Product |

| Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-3-(thiophen-2-yl)isoxazol-5-amine |

| Bromination | NBS | 5-Bromo-3-(thiophen-2-yl)isoxazol-5-amine |

| Nitration | HNO₃, Acetic Anhydride | 5-Nitro-3-(thiophen-2-yl)isoxazol-5-amine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 5-Aryl-3-(thiophen-2-yl)isoxazol-5-amine |

Substitutions on the Isoxazole Ring

Direct substitution on the isoxazole ring of a pre-formed this compound is generally challenging due to the electronic nature of the ring. However, substituted analogues can be accessed through synthetic strategies that build the isoxazole ring with the desired substituent in place.

One of the most common approaches to introduce a substituent on the isoxazole ring is at the 4-position. This can be achieved by starting with a β-ketoester that already contains the desired substituent at the α-position. The cyclization of this substituted β-ketoester with hydroxylamine would then lead to a 4-substituted-3-(thiophen-2-yl)isoxazol-5-one, which can be subsequently converted to the corresponding 5-amino derivative. A study on the synthesis of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles highlights the introduction of a trifluoromethyl group at the 4-position. nih.govnih.gov

Alternatively, a 1,3-dipolar cycloaddition reaction between a thiophene-2-carbonitrile oxide and a substituted alkyne can also lead to a trisubstituted isoxazole. researchgate.netmdpi.comnih.govnih.govrsc.org For example, the reaction of a nitrile oxide with a 1,3-diketone, β-ketoester, or β-ketoamide can yield 3,4,5-trisubstituted isoxazoles. nih.gov

The following table summarizes a potential synthetic route for a 4-substituted analogue.

| Starting Material 1 | Starting Material 2 | Product |

| 2-(Thiophen-2-yl)-2-oxoacetonitrile | Substituted ester | 4-Substituted-3-(thiophen-2-yl)isoxazol-5-amine |

| Thiophene-2-carbonitrile oxide | Substituted alkyne | 4-Substituted-3-(thiophen-2-yl)isoxazol-5-amine |

Advanced Spectroscopic and Computational Characterization of 3 Thiophen 2 Yl Isoxazol 5 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. omicsonline.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the connectivity within the 3-(thiophen-2-yl)isoxazol-5-amine framework can be established.

In the ¹H NMR spectrum of isoxazole (B147169) derivatives, the proton on the isoxazole ring typically appears as a singlet in the range of δ 6.5-7.0 ppm. rsc.orgrsc.org The protons of the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. For instance, in a related series, the thiophene protons of 1-(3-(thiophen-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol were observed as a triplet at δ 7.10-7.31 ppm and doublets at δ 7.48-7.60 ppm and δ 7.98-8.10 ppm. semanticscholar.org The amine (NH₂) protons of the title compound would be expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. For isoxazole derivatives, the carbon atoms of the ring resonate at distinct chemical shifts. For example, in 5-phenyl-3-(thiophen-2-yl)isoxazole, the isoxazole carbons C-3, C-4, and C-5 are observed around δ 161.5, 97.2, and 170.6 ppm, respectively. The thiophene carbons typically appear in the aromatic region of the spectrum (δ 125-130 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. omicsonline.org

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the thiophene ring.

HSQC spectra correlate each proton with its directly attached carbon atom.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is vital for connecting the thiophene ring to the isoxazole ring and identifying the positions of substituents. omicsonline.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Thiophenyl Isoxazole Derivatives This table presents a compilation of typical chemical shift ranges observed for protons and carbons in structures related to this compound. Actual values can vary based on substitution and solvent.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Isoxazole-H4 | ~6.80 | ~97.2 | rsc.org |

| Thiophene-H | 7.10 - 8.10 | 125.0 - 130.0 | semanticscholar.org |

| Amine-NH₂ | Broad singlet (variable) | N/A | ekb.eg |

| Isoxazole-C3 | N/A | ~161.9 | rsc.org |

| Isoxazole-C5 | N/A | ~170.6 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govnih.gov The IR spectrum of this compound and its derivatives is characterized by absorption bands corresponding to the vibrations of its key structural units.

The primary amine (NH₂) group is typically identified by a pair of stretching vibrations in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching), along with a scissoring (bending) vibration around 1600-1650 cm⁻¹. ekb.eg The isoxazole ring shows characteristic absorptions for the C=N stretching vibration around 1610-1645 cm⁻¹ and the N-O stretching vibration in the 1110-1265 cm⁻¹ range. semanticscholar.org The thiophene ring contributes to the spectrum with C-H aromatic stretching vibrations above 3000 cm⁻¹, C=C stretching bands in the 1400-1500 cm⁻¹ region, and a characteristic C-S stretching vibration.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 | ekb.eg |

| Amine (N-H) | Bending (scissoring) | 1600 - 1650 | ekb.eg |

| Isoxazole (C=N) | Stretching | 1610 - 1645 | semanticscholar.org |

| Isoxazole (N-O) | Stretching | 1110 - 1265 | semanticscholar.org |

| Thiophene (Aromatic C-H) | Stretching | ~3100 | mdpi.com |

| Thiophene (C=C) | Stretching | 1400 - 1500 | mdpi.com |

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula. rsc.org For this compound (C₇H₆N₂OS), the calculated exact mass is approximately 166.02 Da. The observation of a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass in the spectrum would confirm the compound's identity. niscpr.res.in

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the isoxazole ring and fragmentation of the thiophene moiety are expected fragmentation pathways that can help to corroborate the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov For a derivative, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, crystallographic analysis showed that the isoxazole and thiophene rings were nearly coplanar. nih.gov This planarity facilitates π-system conjugation across the molecule.

Computational Chemistry Approaches

Computational methods are increasingly used alongside experimental techniques to provide deeper insight into molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations can predict molecular geometries, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. nih.govacu.edu.in

A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is an important indicator of the molecule's kinetic stability and chemical reactivity. scienceopen.com A smaller energy gap suggests higher reactivity. For related thiophene derivatives, DFT calculations have been used to map the electron density distribution in these orbitals, identifying the regions most susceptible to electrophilic or nucleophilic attack. nih.gov

Table 3: Parameters from DFT Calculations for Thiophene Derivatives This table illustrates typical parameters obtained from DFT calculations on related thiophene structures. Values are examples and not specific to the title compound.

| Parameter | Description | Typical Calculated Value | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 eV | nih.gov |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.1 eV | nih.gov |

| Energy Gap (Eg) | Difference between LUMO and HOMO energies | ~ 3.9 eV | nih.gov |

| Chemical Potential (μ) | Indicates molecular stability | ~ -3.0 eV | nih.gov |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and core orbitals.

NBO analysis can be used to quantify the charge distribution on each atom, providing insight into the molecule's polarity and reactive sites. Furthermore, it analyzes hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied bonding orbital with an adjacent unoccupied anti-bonding orbital. These interactions can explain subtle structural features and reactivity patterns that are not apparent from a simple Lewis structure. escholarship.org For this compound, NBO analysis would elucidate the delocalization of the amine lone pair into the isoxazole ring and the electronic interplay between the thiophene and isoxazole systems.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and chemical reactivity of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orgresearchgate.net The HOMO energy level is associated with the ability of a molecule to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally signifies higher reactivity and a greater propensity for electron transfer. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate FMO energies and energy gaps. nih.gov Functionals such as B3LYP and M06, often paired with basis sets like 6-311G++(d,p), have demonstrated good agreement between theoretical and experimental data for similar heterocyclic systems. researchgate.netresearchgate.net

For this compound and its derivatives, the HOMO is typically localized over the electron-rich thiophene ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the isoxazole ring and the thiophene ring. The nature and position of substituents on either ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. For instance, electron-withdrawing groups tend to lower the energy gap, increasing reactivity, while electron-donating groups may have the opposite effect. This modulation is crucial for tuning the molecule's electronic properties for specific biological targets.

Table 1: Representative FMO Data for this compound and Hypothetical Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.85 | -1.90 | 3.95 |

| 5-Nitro-3-(Thiophen-2-yl)isoxazol-5-amine | -6.20 | -2.85 | 3.35 |

| 3-(5-Chlorothiophen-2-yl)isoxazol-5-amine | -5.98 | -2.15 | 3.83 |

| N-acetyl-3-(Thiophen-2-yl)isoxazol-5-amine | -6.05 | -1.80 | 4.25 |

Note: The data in this table are illustrative, based on typical values observed for similar heterocyclic compounds in computational studies, and serve to demonstrate the relative effects of substitution.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor, typically a protein or enzyme. nih.govnih.gov This method is instrumental in drug discovery for elucidating potential mechanisms of action and guiding the optimization of lead compounds. nih.gov Thiophene and isoxazole derivatives have been the subject of numerous docking studies against various biological targets.

In another relevant study, isoxazole derivatives were evaluated as anti-inflammatory agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme (PDB ID: 4COX). nih.gov The results highlighted strong binding affinities, with key hydrogen bond interactions formed with residues such as Cys41, Ala151, and Arg120, which are crucial for inhibitory activity. nih.gov The planarity of the thiophene ring can be a contributing factor to how ligands bind with receptors. nih.gov These examples underscore the ability of the thiophene-isoxazole scaffold to form specific, high-affinity interactions within protein binding pockets, driven by a combination of hydrophobic, polar, and hydrogen-bonding interactions facilitated by the thiophene, isoxazole, and amine functionalities.

Table 2: Summary of Molecular Docking Studies on Related Thiophene-Isoxazole Derivatives

| Ligand Class | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-(Thiophen-2-yl)isoxazoles | Estrogen Receptor α (ERα) | Not Specified | LEU346, THR347, GLU353, LEU384, LEU387, ARG394 nih.gov |

| Phenyl-isoxazole derivatives | Cyclooxygenase-2 (COX-2) (4COX) | -8.4 to -8.7 | Cys41, Arg120, Ala151 nih.gov |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Dihydrofolate Reductase (DHFR) (3NU0) | -1.6 (E Kcal/mol) | Not Specified nih.gov |

Molecular Conformational Analysis

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates the shape and orientation available for binding to a receptor. Conformational analysis, often aided by X-ray crystallography and computational modeling, provides precise details on bond lengths, bond angles, and the spatial relationship between different parts of a molecule.

For the 3-(thiophen-2-yl)isoxazole scaffold, a key conformational feature is the dihedral angle between the planes of the thiophene and isoxazole rings. Crystallographic analysis of a closely related structure, (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)-one, reveals that the two rings are nearly coplanar. nih.gov In that study, two independent molecules in the asymmetric unit exhibited dihedral angles of just 3.67° and 10.00° between the isoxazole and thiophene rings. nih.gov This suggests that the core structure of this compound is also likely to adopt a predominantly planar conformation.

Table 3: Key Conformational Parameters for a Thiophene-Isoxazole Scaffold

| Parameter | Structural Feature | Finding | Source |

| Dihedral Angle | Thiophene Ring vs. Isoxazole Ring | 3.67° – 10.00° (Near Coplanar) | nih.gov |

| Configuration | C=C double bond (in analogue) | Z-configuration | nih.gov |

| Key Functional Group | 5-amine | Enhances hydrogen-bonding potential | vulcanchem.com |

Structure Activity Relationship Sar Studies of 3 Thiophen 2 Yl Isoxazol 5 Amine Derivatives

Impact of Substituent Variation on Biological Activity

The electronic properties of substituents, dictated by their electronegativity, can profoundly alter a molecule's interaction with its biological target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron distribution across the scaffold, affecting binding affinities and reactivity.

Research on related heterocyclic systems provides valuable insights. For instance, in certain isoxazole (B147169) derivatives, the introduction of strongly electronegative halogen substituents like chlorine or bromine on an attached phenyl ring resulted in significant anti-inflammatory activity. nih.gov Similarly, the presence of a fluorine or a trifluoromethyl (CF3) group, both highly electronegative, was found to promote cytotoxicity in other isoxazole-containing compounds. nih.gov In a different but related scaffold, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, electron-withdrawing groups like 4-CF3 on a phenyl ring were explored to contrast the effects of electron-donating groups. mdpi.com

Steric hindrance, the effect of the size and bulk of a substituent, also plays a critical role. The spatial arrangement and volume of a group can either facilitate or hinder the optimal orientation of the molecule within a receptor's binding pocket. Studies on thieno[2-3-b]pyridine derivatives have suggested that bulky, lipophilic groups at certain positions are optimal for maximizing anti-proliferative activity. mdpi.com

Table 1: Impact of Substituent Electronic and Steric Effects on Biological Activity in Related Heterocyclic Compounds

| Substituent Type | Example(s) | Observed Effect | Related Scaffold | Citation |

|---|---|---|---|---|

| Electron-Withdrawing | Chloro, Bromo | Significant anti-inflammatory activity | Isoxazole derivative | nih.gov |

| Fluorine, Trifluoromethyl (CF3) | Promotes cytotoxicity | Isoxazole derivative | nih.gov | |

| Phenyl | Increases lipophilicity | Thiazolyl-carbonyl-thiosemicarbazide | nih.gov | |

| Electron-Donating | Alkoxy (e.g., 4-OMe) | Improved anti-proliferative activity | Thieno[2-3-b]pyridine | mdpi.com |

| Steric Bulk | Bulky lipophilic groups | Optimal for anti-proliferative activity | Thieno[2-3-b]pyridine | mdpi.com |

Lipophilicity, the affinity of a molecule for a lipid environment, is a crucial physicochemical parameter that affects absorption, distribution, metabolism, and excretion (ADME). nih.gov It is often a key determinant in the transport of compounds through biological membranes and in the formation of ligand-receptor complexes. nih.gov For series of thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles, it was observed that lipophilicity generally increases with molecular volume; for example, bromo-substituted derivatives were found to be the most lipophilic. nih.gov In another study on pyrazolotriazine sulfonamides, compounds with the highest lipophilicity demonstrated the strongest binding affinity for human serum albumin (HSA). mdpi.com

Table 2: Influence of Substituents on Lipophilicity and Hydrogen Bonding

| Property | Influencing Factor | Observation | Related Scaffold | Citation |

|---|---|---|---|---|

| Lipophilicity | Increased molecular volume (e.g., Bromo substituent) | Increased lipophilicity | Thiazolyl-azole | nih.gov |

| Leucine moiety | Highest lipophilicity in series | Pyrazolotriazine sulfonamide | mdpi.com | |

| Phenyl substituent (EWG) | Increased lipophilicity | Thiazolyl-carbonyl-thiosemicarbazide | nih.gov | |

| Hydrogen Bonding | Alcohol (-OH) group vs. Ketone (C=O) | Alcohol-containing compounds had improved efficacy | Thieno[2-3-b]pyridine | mdpi.com |

Positional Isomerism and Pharmacological Response

For example, in a study on anti-tuberculosis compounds, the specific placement of two nitro groups on the scaffold was critical for activity; changing the position of one or both nitro groups led to a significant decrease or complete loss of efficacy. mdpi.com While specific studies on the positional isomerism of the thiophene (B33073) ring on the isoxazole core (e.g., comparing 3-(thiophen-2-yl)isoxazol-5-amine with 3-(thiophen-3-yl)isoxazol-5-amine) were not detailed in the reviewed literature, this remains a fundamental concept in SAR. The electronic properties of the thiophene ring and its ability to interact with a receptor are dependent on its point of attachment to the isoxazole. The difference in connectivity would alter the presentation of the sulfur atom and the aromatic system to the biological target, likely resulting in a different activity profile.

Bioisosteric Replacements in the this compound Scaffold

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. researchgate.netopenaccessjournals.com This technique is widely used to enhance potency, alter selectivity, improve ADME properties, or reduce toxicity.

The this compound scaffold contains two key heterocyclic rings that are amenable to bioisosteric replacement: the thiophene ring and the isoxazole ring.

Thiophene Ring Replacement: The thiophene ring is a well-known classical bioisostere of the benzene (B151609) ring. researchgate.net This similarity in size, shape, and aromaticity allows for its substitution with a phenyl ring or other aromatic heterocycles like pyridine (B92270) to explore different electronic and hydrogen-bonding landscapes while maintaining the core structure. researchgate.net

Isoxazole Ring Replacement: The isoxazole ring itself can be replaced by other five-membered heterocycles to modulate activity. In studies on compounds targeting nicotinic cholinergic receptors, the isoxazole ring was successfully replaced with other heterocycles such as pyridine or 1,3,4-oxadiazole, leading to new ligands with high affinity. nih.gov Furthermore, the classic bioisosteric replacement of an oxygen atom with a sulfur atom (e.g., converting an oxadiazole to a thiadiazole) is another common strategy that can lead to compounds with broadly similar biological properties. mdpi.com

A recent study identified a novel isoxazole-thiophene containing hit against Mycobacterium tuberculosis, highlighting the therapeutic potential of this combined scaffold. nih.gov Although the subsequent SAR exploration was limited, it confirms the interest in this particular heterocyclic combination. nih.gov

Table 3: Common Bioisosteric Replacements Relevant to the Scaffold

| Original Group | Bioisosteric Replacement(s) | Rationale/Effect | Citation |

|---|---|---|---|

| Thiophene | Phenyl, Pyridine | Ring equivalents with similar size and shape but different electronic properties. | researchgate.net |

| Isoxazole | Pyridine, Oxadiazole, Thiadiazole | Modulates electronic properties, hydrogen bonding capacity, and metabolic stability. | mdpi.comnih.gov |

| -O- (in a ring) | -S- | Classic bioisosteres, often retaining similar biological activity. | mdpi.com |

Biological Activities and Proposed Mechanisms of Action for 3 Thiophen 2 Yl Isoxazol 5 Amine

Antimicrobial Activities

Antibacterial Efficacy and Spectrum

Derivatives of 3-(thiophen-2-yl)isoxazol-5-amine have demonstrated notable antibacterial properties. The isoxazole (B147169) ring, a known pharmacophore, in conjunction with the thiophene (B33073) moiety, contributes to their ability to disrupt bacterial processes. vulcanchem.com Studies on related thiophene derivatives have shown that these compounds can interfere with bacterial cell membrane integrity. vulcanchem.com

A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their in vitro antimycobacterial activity against M. tuberculosis H37Rv. iaea.org Several of these compounds exhibited promising antitubercular activity with low cytotoxicity. iaea.org

Furthermore, research on pyrazoline derivatives containing a thiophene ring has revealed broad-spectrum antimicrobial activity. ijcrcps.com For instance, compounds such as 5-[(4-chlorophenyl)-1-(4-methoxyphenyl)]-3-thiophen-2-yl)-4,5-dihydro-2-pyrazoline and 5-(4-chlorophenyl)-1-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-2-pyrazoline showed significant activity against both Gram-positive (Staphylococcus aureus, Staphylococcus faecalis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria. ijcrcps.com The minimum inhibitory concentration (MIC) values for some thiophene isoxazoline (B3343090) analogs against various bacteria are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene Isoxazoline Analogs against Various Bacteria

| Compound | B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

|---|---|---|---|---|

| 2a | 6.25 | 6.25 | 6.25 | 6.25 |

| 2b | 6.25 | 6.25 | 6.25 | 6.25 |

| 2c | 6.25 | 6.25 | 6.25 | 6.25 |

| 2d | 12.5 | 12.5 | 6.25 | 6.25 |

| 2h | 12.5 | 12.5 | 6.25 | 6.25 |

| 2i | 6.25 | 6.25 | 6.25 | 6.25 |

| Streptomycin | 6.25 | 6.25 | 6.25 | 6.25 |

Source: researchgate.net

Antifungal Properties

The antifungal potential of thiophene-isoxazole derivatives is also well-documented. ijcrcps.commdpi.com The isoxazole nucleus is a key component in many compounds with antifungal activity. mdpi.com A study on N-(thiophen-2-yl) nicotinamide (B372718) derivatives revealed their fungicidal activity against various plant pathogenic fungi. mdpi.com

Similarly, certain pyrazoline derivatives of 3-(thiophen-2-yl)isoxazole have shown efficacy against Candida albicans. ijcrcps.com Specifically, 5-[(4-chlorophenyl)-1-(4-methoxyphenyl)]-3-thiophen-2-yl)-4,5-dihydro-2-pyrazoline and 5-(4-chlorophenyl)-1-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-2-pyrazoline demonstrated good activity against this opportunistic fungal pathogen. ijcrcps.com Another study on isoxazoline analogs of thiophene reported their activity against Aspergillus niger and Candida albicans. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Isoxazoline Analogs against Fungi

| Compound | A. niger (µg/mL) | C. albicans (µg/mL) |

|---|---|---|

| 2a | 25 | 25 |

| 2b | 25 | 25 |

| 2c | 25 | 25 |

| 2d | 50 | 50 |

| 2h | 25 | 25 |

| 2i | 25 | 25 |

| Nystatin | 6.25 | 6.25 |

Source: researchgate.net

Antitubercular Activity against Mycobacterium tuberculosis

Several studies have highlighted the promising activity of isoxazole and thiophene-containing compounds against Mycobacterium tuberculosis. iaea.orgnih.gov A screening of a chemical library identified a novel isoxazole thiophene compound as a potential activator of Rv1625c/Cya, an enzyme in M. tuberculosis. nih.gov This led to the synthesis of analogs to improve potency, with one notable analog, P15, showing an intramacrophage EC50 of 1.96 µM. nih.gov

Furthermore, the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides resulted in five analogs with a minimum inhibitory concentration (MIC) of 3.12 µg/cm³ against M. tuberculosis H37Rv, indicating their potential as antitubercular agents. iaea.org Research into 3-amidophenols with heteroatomic substitutions also yielded compounds with potent antitubercular activity against M. tuberculosis H37Ra and H37Rv strains, as well as multidrug-resistant strains. nih.gov

Anticancer and Antitumor Potential

Inhibition of Cancer Cell Proliferation

The this compound scaffold has been extensively explored for its anticancer properties. nih.gov Thiophene-containing compounds are known to exhibit diverse biological activities, including anticancer effects. nih.gov Isoxazole-based molecules also play a crucial role in medicinal chemistry due to their broad-spectrum biological activities, including anticancer properties. nih.gov

A series of novel 5-(thiophen-2-yl)isoxazoles were designed, synthesized, and evaluated for their in vitro anticancer activity. nih.gov One particular derivative, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6), demonstrated superior activity against the MCF-7 human breast cancer cell line with an IC50 value of 1.91 μM. nih.gov Structure-activity relationship (SAR) studies indicated that an unsubstituted thiophene ring at the 5-position, a trifluoromethyl group at the 4-position, and an electron-rich benzene (B151609) ring at the 3-position of the isoxazole core were important for enhanced activity. nih.gov

Further research on 3-aminoisoxazolo[5,4-b]pyridine derivatives identified two compounds, 3-chloroacetyl- and 3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine, which exhibited cytotoxic activity against eight different human or mouse tumor cell lines, with ID50 values within the range of the international activity criterion for synthetic agents (4 microg/ml). nih.gov

Table 3: Antiproliferative Activity of Selected Thiophene-Isoxazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TTI-6 | MCF-7 | 1.91 |

Source: nih.gov

Modulation of Kinase Activities

The anticancer effects of this compound derivatives are often attributed to their ability to modulate the activity of various kinases, which are crucial regulators of cell signaling pathways involved in cancer development and progression.

EGFR-TK: The epidermal growth factor receptor-tyrosine kinase (EGFR-TK) is a key target in cancer therapy. nih.gov New series of isoxazole derivatives have been synthesized and evaluated for their EGFR-TK inhibitory activity. nih.gov One such compound, 25a, showed the highest inhibitory activity with an IC50 of 0.054 µM. nih.gov Thieno[2,3-b]thiophene derivatives have also been investigated as potential inhibitors of both wild-type EGFR and the resistant T790M mutant. nih.gov

Topo II: Topoisomerase II (Topo II) is another important target for anticancer drugs. Compound 25a, an isoxazole derivative, also demonstrated promising inhibitory activity against topoisomerase IIβ. nih.gov

SIRT1: Sirtuins, a class of NAD+-dependent protein deacetylases, are involved in cellular processes like aging and stress responses. nih.gov Analogs of cambinol (B1668241), a nonselective sirtuin inhibitor, have been developed to achieve isoform selectivity. nih.gov Pyrazolone and isoxazol-5-one cambinol analogues have been identified as sirtuin inhibitors. nih.gov

EPAC: While direct modulation of Exchange protein directly activated by cAMP (EPAC) by this compound is not explicitly detailed in the provided context, the broad kinase inhibitory profile of related heterocyclic compounds suggests potential interactions with various signaling pathways.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a significant target in acute myeloid leukemia (AML). nih.gov Mutations in FLT3 are common in AML and are associated with poor prognosis. mdpi.com Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FLT3. nih.gov A novel diketopiperazine derivative, compound 5-3, was found to selectively inhibit the proliferation of FLT3-ITD mutant AML cells. mdpi.com

HDAC1: Histone deacetylase (HDAC) inhibitors are a promising class of anticancer agents. nih.gov Substituting a 2-thiophene group at the 5-position of the anilide ring in some inhibitors has been shown to confer selectivity for HDAC1 and HDAC2 over HDAC3. nih.gov

Table 4: Kinase Inhibitory Activity of Selected Isoxazole Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 25a | EGFR-TK | 0.054 |

| 10a | EGFR-TK | 0.064 |

| 10b | EGFR-TK | 0.066 |

Source: nih.gov

Angiogenesis Inhibition

Derivatives of this compound have been investigated for their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. Certain 3-arylamino N-aryl thiophene 2-carboxamides, which are structurally related to the core compound, have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptors (VEGFRs). Specifically, compounds with benzo[d] nih.govnih.govdioxol-5-yl and 2,3-dihydrobenzo[b] nih.govevitachem.comdioxin-6-yl substitutions showed inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 µM, respectively. researchgate.net These compounds also hindered VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs), confirming their anti-angiogenic activity. researchgate.net The underlying mechanism is believed to involve the blockade of signaling pathways essential for the formation of new blood vessels, such as those mediated by VEGF. nih.gov

Anti-inflammatory and Analgesic Effects

The thiophene and isoxazole rings are recognized pharmacophores that contribute to anti-inflammatory and analgesic properties. Thiophene derivatives, in general, are known for their anti-inflammatory capabilities. nih.govderpharmachemica.com The isoxazole nucleus, present in drugs like the selective COX-2 inhibitor Valdecoxib, is also associated with anti-inflammatory action. aub.edu.lb

Research on related compounds has provided insights into these effects. For instance, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant analgesic effects in the formalin test and alleviated allodynia in a neuropathic pain model. mdpi.com One lead compound from this series reduced the nociceptive response in both the neurogenic and inflammatory phases of the formalin test. mdpi.com The proposed mechanism for some of these related compounds involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin (B15479496) synthesis in inflammatory processes. vulcanchem.com

| Derivative Class | Test Model | Observed Effect | Proposed Mechanism |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Formalin Test (mice) | Significant reduction in nociceptive response in both phases. mdpi.com | Not specified |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Oxaliplatin-induced neuropathic pain (mice) | Effective alleviation of allodynia. mdpi.com | Interaction with neuronal voltage-sensitive sodium channels. mdpi.com |

| Thiophene-2-carboxamide derivatives | Carrageenan-induced paw edema (rats) | Anti-inflammatory activity. nih.gov | Inhibition of COX-2. vulcanchem.com |

Other Noteworthy Biological Activities

The structural features of this compound, particularly the thiophene ring, are found in several compounds with anticonvulsant activity. The thiophene moiety is a key component of the antiepileptic drug tiagabine. nih.gov

Studies on various thiophene and isoxazole-containing compounds have revealed their potential as anticonvulsants. For example, a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives showed significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure tests in mice. nih.gov Another study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives identified a lead compound with promising antiseizure properties in MES, 6 Hz, and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.com The proposed mechanism of action for some of these derivatives is believed to be through interaction with neuronal voltage-sensitive sodium channels. mdpi.comnih.gov

| Derivative Class | Test Model | ED50 Value | Proposed Mechanism |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | MES test (mice) | 62.14 mg/kg nih.gov | Moderate inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov |

| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-diones | 6 Hz test (mice) | 75.59 mg/kg nih.gov | Moderate inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | MES test (mice) | 27.4 mg/kg mdpi.com | Interaction with neuronal voltage-sensitive sodium channels (site 2). mdpi.com |

| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | 6 Hz test (32 mA, mice) | 30.8 mg/kg mdpi.com | Interaction with neuronal voltage-sensitive sodium channels (site 2). mdpi.com |

Compounds containing thiophene and isoxazole motifs have been explored for their potential antidepressant effects. While direct studies on this compound are limited, research on structurally similar tricyclic compounds containing a dibenzo[b,f]thiepin (B8686691) nucleus has shown a combination of analgesic and antidepressant profiles. nih.gov One of the most active compounds from this series was found to be more than twice as active as imipramine (B1671792) in a test predictive of antidepressant efficacy. nih.gov Furthermore, certain 5-aryl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ols demonstrated pharmacological activity comparable to imipramine. nih.gov

Isoxazole derivatives have shown significant promise as antiprotozoal agents. A study on 3,4,5-trisubstituted isoxazoles revealed that derivatives bearing a bithiophene core exhibited notable antiparasitic effects against Leishmania amazonensis and Trypanosoma cruzi. nih.gov Specifically, 3-N-acylhydrazone isoxazoles with a bithiophene moiety displayed superior antiproliferative activity compared to other tested isoxazole derivatives. nih.gov The mechanism of action for related antiprotozoal drugs like albendazole (B1665689) and mebendazole (B1676124) involves binding to β-tubulin in the parasite, which disrupts microtubule polymerization. mdpi.com

| Derivative Class | Protozoa | IC50 Value |

| 3-N-Acylhydrazone isoxazoles with bithiophene core | Leishmania amazonensis | Many exhibited IC50 < 50 µM nih.gov |

| 3-N-Acylhydrazone isoxazoles with bithiophene core | Trypanosoma cruzi | Many exhibited IC50 < 50 µM nih.gov |

Both thiophene and isoxazole moieties are known to be present in compounds with antioxidant activity. Thiophene derivatives are recognized for their ability to eliminate free radicals. nih.gov In a study of novel thiophene-2-carboxamide derivatives, a 3-amino substituted compound demonstrated significant antioxidant activity, comparable to the standard antioxidant ascorbic acid, in an ABTS assay. nih.gov This suggests that the amino group on the thiophene ring system can contribute to the antioxidant capacity of the molecule.

Investigation of Molecular Targets and Pathways

The specific molecular targets and signaling pathways modulated by this compound are not yet extensively delineated in publicly available scientific literature. However, the structural motifs present in the compound, namely the isoxazole and thiophene rings, are features of numerous biologically active molecules. Analysis of the activities of these related compounds can provide a foundation for hypothesizing potential, though currently unconfirmed, mechanisms of action for this compound.

Research into analogous compounds containing the thiophenyl-isoxazole core has pointed towards several potential areas of biological activity. For instance, derivatives of 5-(thiophen-2-yl)isoxazole have been investigated for their anti-cancer properties. One area of focus has been their potential to interact with hormone receptors, such as Estrogen Receptor α (ERα), which is a key factor in the progression of certain types of breast cancer. Inhibition of ERα can disrupt the hormonal signaling that these cancer cells rely on for growth and survival.

Furthermore, isoxazole derivatives are known to target a range of enzymes and signaling pathways. For example, some have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain. Other research on complex isoxazole-containing compounds has suggested potential modulation of protein kinases, which are critical regulators of cellular processes.

The thiophene moiety is also a well-known pharmacophore present in many approved drugs and investigational compounds. Thiophene-containing molecules have been shown to exhibit a wide array of biological effects, including antimicrobial and anti-inflammatory activities.

It is crucial to emphasize that these findings are based on structurally related but distinct molecules. Direct experimental evidence from in vitro binding assays, enzyme inhibition studies, or cellular pathway analysis specifically for this compound is required to definitively identify its molecular targets and elucidate its mechanism of action. The following table summarizes the hypothesized targets based on the activity of analogous compounds.

| Potential Molecular Target | Associated Biological Activity | Basis for Hypothesis | Reference |

| Estrogen Receptor α (ERα) | Anti-cancer (breast cancer) | Activity of other 5-(thiophen-2-yl)isoxazole derivatives. | |

| Cyclooxygenase (COX) Enzymes | Anti-inflammatory | Known activity of other isoxazole-containing compounds. | |

| Protein Kinases | Anti-cancer, Anti-inflammatory | Common target for isoxazole and thiophene derivatives. |

Future research endeavors should focus on screening this compound against a panel of known drug targets, particularly those implicated in the activities of its structural relatives. Such studies would be instrumental in unlocking the therapeutic potential of this compound.

Medicinal Chemistry and Drug Discovery Implications of 3 Thiophen 2 Yl Isoxazol 5 Amine

Lead Compound Identification and Optimization

The discovery of new therapeutic agents often begins with the identification of a "hit" molecule from large chemical libraries, which shows promising activity against a specific biological target. The 3-(Thiophen-2-yl)isoxazol-5-amine scaffold has emerged as a valuable starting point, or "lead compound," for the development of various potential drugs. The thiophene (B33073) ring, a five-membered heterocycle containing sulfur, is a privileged structure in medicinal chemistry, known to improve drug-receptor interactions and modify physicochemical properties. nih.gov The isoxazole (B147169) ring, another five-membered heterocycle with adjacent nitrogen and oxygen atoms, is also a key pharmacophore found in numerous clinically approved drugs and is recognized for its diverse biological activities. researchgate.netrsc.org

The journey from a simple hit to a viable drug candidate is a meticulous process of molecular modification known as lead optimization. This process involves the synthesis and testing of numerous analogs to establish a structure-activity relationship (SAR). nih.gov SAR studies help researchers understand which parts of the molecule are essential for its biological effect and which can be modified to improve properties like potency, selectivity, and metabolic stability. nih.govnih.gov

For instance, in the search for new antitubercular agents, a screening of the ChemDiv molecular library against Mycobacterium tuberculosis (Mtb) identified an isoxazole thiophene compound as a novel hit. nih.gov This initial discovery prompted the synthesis of twenty-nine analogs to build a comprehensive SAR and enhance the compound's potency. nih.gov Similarly, in the field of oncology, derivatives of 5-(thiophen-2-yl)isoxazoles have been designed and synthesized based on previously identified lead molecules to target breast cancer. nih.govnih.gov These optimization efforts focus on modifying substituents on both the thiophene and a phenyl ring attached to the isoxazole core to improve cytotoxicity against cancer cell lines. nih.govnih.gov

The general optimization strategy often involves exploring how different chemical groups at various positions on the thiophene and isoxazole rings affect the compound's interaction with its target. For example, research has shown that for certain anticancer derivatives, an unsubstituted thiophene ring at the 5-position of the isoxazole is crucial for activity. nih.govnih.gov

Table 1: Early Lead Optimization of Isoxazole-Thiophene Analogs for Anticancer Activity

| Compound | Key Structural Features | Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 Breast Cancer Cells | > 5 µM | nih.govnih.gov |

| TTI-6 | 3-(3,4,5-trimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 Breast Cancer Cells | 1.91 µM | nih.govnih.gov |

Strategies for Enhancing Efficacy and Selectivity

Once a lead compound is identified, medicinal chemists employ various strategies to enhance its effectiveness (efficacy) and its ability to act on the intended target without affecting other molecules in the body (selectivity). For the isoxazole-thiophene framework, these strategies primarily revolve around systematic modifications of the core structure and its peripheral substituents.

Structure-activity relationship (SAR) studies are the cornerstone of this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can decipher the role of each part of the molecule. For example, in the development of 5-(thiophen-2-yl)isoxazoles as anti-breast cancer agents, SAR studies revealed several key insights:

The Thiophene Ring: An unsubstituted thiophene ring at the 5-position of the isoxazole was found to be important for superior activity. nih.govnih.gov

The Isoxazole Core: A trifluoromethyl (-CF3) group at the 4-position of the isoxazole was determined to be a critical feature. nih.govnih.gov

The Phenyl Substituent: The substitution pattern on the phenyl ring at the 3-position of the isoxazole had a significant impact on potency. A highly electron-rich benzene (B151609) ring, specifically one with three methoxy (B1213986) (-OCH3) groups, led to a substantial increase in cytotoxicity against the MCF-7 breast cancer cell line. nih.govnih.gov The compound TTI-6, featuring a 3,4,5-trimethoxyphenyl group, was identified as the most potent in the series, with an IC50 value of 1.91 μM. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of 5-(Thiophen-2-yl)isoxazole Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | Substitution at Position 3 (Phenyl Ring) | IC50 (µM) | Reference |

|---|---|---|---|

| TTI-4 | 3,4-dimethoxy | > 5 | nih.govnih.gov |

| TTI-6 | 3,4,5-trimethoxy | 1.91 | nih.govnih.gov |

| Analog (unspecified) | 4-hydroxy-3-methoxy | 2.52 | nih.gov |

| Analog (unspecified) | 4-fluoro | > 5 | nih.gov |

Pharmacokinetic and Pharmacodynamic Considerations in Lead Optimization

Lead optimization extends beyond just improving how a compound binds to its target (pharmacodynamics); it also critically involves enhancing how the compound behaves within the body (pharmacokinetics). Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug. A compound with excellent potency in a test tube is of little therapeutic value if it is poorly absorbed, rapidly metabolized into inactive forms, or fails to reach its target tissue.

For derivatives of the isoxazole-thiophene scaffold, both computational (in silico) and experimental methods are used to evaluate ADME properties early in the development process. researchgate.netafricaresearchconnects.comekb.eg In silico tools, such as Swiss-ADME, can predict properties like oral bioavailability and drug-likeness based on a compound's structure, helping to prioritize which analogs to synthesize and test. researchgate.net

In the development of antitubercular isoxazole-thiophene compounds, an initial hit was noted to have promising in vitro activity and good pharmacokinetic (PK) properties. nih.gov Further optimization led to analog P15, which not only had improved potency but also exhibited excellent oral bioavailability of 58.0% when tested in a mouse PK study. nih.gov This demonstrates a successful optimization where both efficacy and a crucial pharmacokinetic parameter were enhanced.

Similarly, for the 5-(thiophen-2-yl)isoxazole series developed as anti-breast cancer agents, in silico ADMET (ADME and toxicity) studies were conducted to support the experimental findings. nih.govnih.gov These computational analyses help to ensure that the optimized potent compounds also possess favorable drug-like properties, making them more likely to succeed in further preclinical development. africaresearchconnects.comekb.eg The goal is to achieve a balanced profile where high potency is matched with acceptable pharmacokinetics, such as good oral absorption and metabolic stability. nih.gov

Table 3: Pharmacokinetic Profile of an Optimized Isoxazole-Thiophene Analog

| Compound ID | Therapeutic Target | Intramacrophage Efficacy (EC50) | Oral Bioavailability (Mouse) | Reference |

|---|---|---|---|---|

| P15 | Mycobacterium tuberculosis | 1.96 µM | 58.0% at 20 mg/kg | nih.gov |

Development of Novel Therapeutic Agents based on the Isoxazole-Thiophene Framework

The versatility of the isoxazole-thiophene scaffold is demonstrated by its application in developing therapeutic agents for a wide range of diseases. rsc.orgmdpi.com The combination of the isoxazole and thiophene rings provides a robust chemical framework that can be tailored to interact with diverse biological targets, leading to novel treatments for infections, cancer, and other conditions. nih.govresearchgate.net

Anticancer Agents: A significant area of development for this framework is in oncology. Researchers have successfully designed and synthesized 5-(thiophen-2-yl)isoxazoles that selectively target breast cancer cells. nih.govnih.gov Specifically, the compound TTI-6 was identified as a potent agent against the MCF-7 breast cancer cell line by targeting the estrogen receptor alpha (ERα). nih.govnih.gov Further preclinical studies, including apoptosis induction and cell cycle analysis, have supported its potential as a novel anti-breast cancer agent. nih.govnih.gov The isoxazole core is also present in other advanced therapeutic candidates, such as AC220 (Quizartinib), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for acute myeloid leukemia (AML), demonstrating the scaffold's relevance in targeting kinases. nih.gov

Antitubercular Agents: The isoxazole-thiophene framework has also been a foundation for creating new drugs to combat infectious diseases. A notable example is the identification of a lead compound active against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Although the specific series was not advanced, the research demonstrated that these compounds could achieve good potency and oral bioavailability, establishing the framework as a viable starting point for new antitubercular drugs. nih.gov

Other Therapeutic Areas: The broader isoxazole scaffold is a component of drugs for various other conditions. For instance, novel synthetic isoxazole derivatives have been developed as potent inducers of fetal hemoglobin, which could offer a therapeutic strategy for patients with β-thalassemia. mdpi.com This highlights the wide-ranging potential of isoxazole-based compounds to address unmet medical needs by modulating diverse biological pathways. rsc.orgespublisher.com

Preclinical Evaluation and Translational Research Perspectives

Following successful lead optimization, promising compounds based on the isoxazole-thiophene framework undergo rigorous preclinical evaluation to assess their therapeutic potential and readiness for human trials. This stage involves a combination of in vitro (cell-based) and in vivo (animal model) studies to build a comprehensive profile of the compound's activity and behavior.

For the 5-(thiophen-2-yl)isoxazole derivative TTI-6, identified as a potential anti-breast cancer agent, preclinical evaluation involved a suite of in vitro assays. nih.govnih.gov After determining its potent cytotoxicity against MCF-7 cells, further studies were conducted to understand its mechanism of action. Nuclear staining and apoptosis assays confirmed that TTI-6 induces programmed cell death (apoptosis) in cancer cells. nih.govnih.gov Furthermore, cell cycle analysis revealed how the compound interferes with cancer cell proliferation. nih.govnih.gov These mechanistic studies are crucial as they provide a strong rationale for the compound's anticancer effects and support its translation toward clinical investigation.

In the context of infectious diseases, the antitubercular analog P15 was evaluated in an intramacrophage assay. nih.gov This is a critical preclinical step because Mycobacterium tuberculosis resides and replicates within host macrophages. A compound's ability to kill the bacteria in this environment is a much stronger indicator of potential clinical efficacy than activity in a simple broth culture. The potent intramacrophage activity of P15 (EC50 = 1.96 µM), combined with its favorable oral bioavailability in mice, provided a solid preclinical data package. nih.gov

Translational research aims to bridge the gap between laboratory discoveries and clinical applications. The preclinical data gathered for these isoxazole-thiophene derivatives—demonstrating target engagement, mechanism of action, and efficacy in relevant models—are essential for justifying the significant investment required to move a compound into Phase I clinical trials. nih.govimpactfactor.org The findings for compounds like TTI-6 and P15 provide a strong foundation for their continued development as potential new medicines. nih.govnih.govnih.gov

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Research into 3-(Thiophen-2-yl)isoxazol-5-amine and related structures has yielded several important insights. The isoxazole (B147169) ring is a privileged scaffold in drug discovery, known for its role in a variety of biologically active compounds. nih.gov Similarly, the thiophene (B33073) moiety, a five-membered ring containing a sulfur atom, is a crucial component in numerous pharmaceuticals due to its ability to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. nih.govnih.gov

The combination of these two heterocyclic systems in one molecule has led to the discovery of compounds with significant therapeutic potential. For instance, derivatives of 5-(thiophen-2-yl)isoxazole have been synthesized and evaluated as novel anti-breast cancer agents. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the thiophene and isoxazole rings are crucial for enhancing anticancer activity. nih.govnih.gov These studies have highlighted the importance of an unsubstituted thiophene ring at the 5-position of the isoxazole for optimal activity against certain cancer cell lines. nih.gov

Unexplored Avenues in the Chemistry of this compound

Despite the progress made, many aspects of the chemistry of this compound remain to be explored. A significant area for future research is the synthesis and evaluation of a broader range of derivatives. While some modifications have been investigated, a systematic exploration of substitutions at various positions on both the thiophene and isoxazole rings could lead to the discovery of compounds with improved potency and selectivity.

Furthermore, the synthesis of fused thiophene-isoxazole systems presents another intriguing, yet underexplored, area. thieme-connect.com The development of novel synthetic routes to create these more complex, rigid structures could unlock new pharmacological properties. Mechanistic studies of the reactions used to synthesize these compounds are also warranted to optimize reaction conditions and yields. thieme-connect.com

The potential of this scaffold in materials science is another area ripe for investigation. The electronic properties conferred by the heterocyclic rings suggest possible applications in organic electronics or as sensors. evitachem.com

Potential for Clinical Translation and Novel Drug Development

The this compound scaffold holds considerable promise for the development of new clinical candidates. nih.gov Its proven biological activity, particularly in the realm of oncology, makes it an attractive starting point for drug discovery programs. nih.govnih.gov The versatility of the isoxazole and thiophene rings allows for fine-tuning of physicochemical properties to optimize drug-receptor interactions and pharmacokinetic profiles. nih.govmdpi.com

The path to clinical translation will require extensive preclinical studies. This includes in-depth investigation of the mechanism of action of active compounds, as well as comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. nih.gov The development of multi-targeted therapies based on this scaffold is also an emerging trend in drug discovery. nih.gov

Emerging Methodologies in Isoxazole-Thiophene Research

The future of research into isoxazole-thiophene compounds will be heavily influenced by advancements in synthetic and computational methodologies. Green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents and catalysts, are becoming increasingly important for the efficient and sustainable production of these molecules. nih.govrsc.orgnih.gov

Metal-free synthetic routes are also gaining traction as they offer advantages in terms of cost and reduced environmental impact. nih.govnih.gov One-pot multicomponent reactions are another powerful tool, allowing for the rapid generation of diverse molecular libraries for high-throughput screening. oiccpress.com Furthermore, computational methods, including in silico molecular docking and molecular dynamics simulations, are playing an increasingly crucial role in predicting the biological activity of novel compounds and guiding synthetic efforts. nih.govnih.gov The application of these emerging methodologies will undoubtedly accelerate the discovery and development of new drugs based on the this compound framework.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.